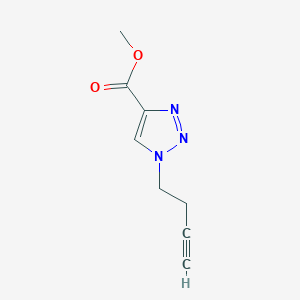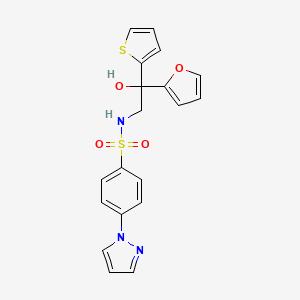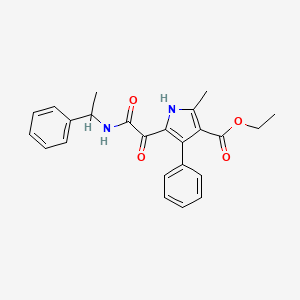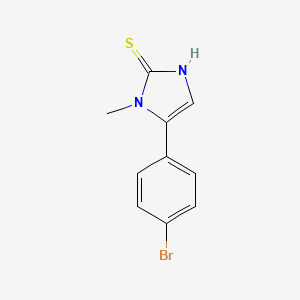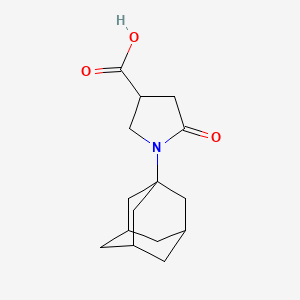
1-Adamantanyl-5-oxopyrrolidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Adamantanyl-5-oxopyrrolidine-3-carboxylic acid is a compound with the molecular formula C15H21NO3 and a molecular weight of 263.337. It is a derivative of 5-oxopyrrolidine-3-carboxylic acids, which are known for their analgesic and antihypoxic effects .
Synthesis Analysis
1-Substituted 5-oxopyrrolidine-3-carboxylic acids, including 1-Adamantanyl-5-oxopyrrolidine-3-carboxylic acid, are prepared via cyclization of 2-methylenesuccinic acid with aliphatic, aromatic, and heterocyclic amines . The compounds are synthesized by heating without a solvent or refluxing in EtOH (i-PrOH) with a catalytic amount of glacial HOAc .Molecular Structure Analysis
The structures of these compounds are confirmed using PMR and IR spectroscopic data . IR spectra show characteristic bands for stretching vibrations of lactam carbonyl at 1705 – 1688 cm –1 and broad absorption bands of OH that are obviously involved in intermolecular H-bonds (IMHB) at 3150 – 3050 .Chemical Reactions Analysis
The chemical reactions of these compounds involve cyclization of 2-methylenesuccinic acid with various amines . The reaction yields 1-substituted 5-oxopyrrolidine-3-carboxylic acids .Physical And Chemical Properties Analysis
1-Adamantanyl-5-oxopyrrolidine-3-carboxylic acid is a white or cream-tinted white crystalline solid that is soluble in EtOH, MeCN, and other organic solvents .Applications De Recherche Scientifique
Antimicrobial and Anti-inflammatory Applications
Adamantane derivatives have been synthesized and tested for their antimicrobial and anti-inflammatory activities. For instance, a study developed novel 2-(1-adamantyl)-5-substituted-1,3,4-oxadiazoles and 2-(1-adamantylamino)-5-substituted-1,3,4-thiadiazoles, demonstrating good to moderate activities against Gram-positive bacteria and marked antifungal activity against Candida albicans. Additionally, these compounds exhibited dose-dependent anti-inflammatory activity in vivo, suggesting their potential as therapeutic agents (Kadi et al., 2007).
Materials Science and Polymer Applications
In materials science, adamantane-containing polyamide-imides (PAIs) were prepared, showcasing high thermal stability, good solubility in various organic solvents, and the ability to form transparent, flexible films. These properties highlight the utility of adamantane derivatives in developing advanced materials with potential applications in electronics and coatings (Liaw & Liaw, 2001).
Catalysis and Structural Chemistry
Adamantane-based compounds have also been explored for their catalytic properties and as structural elements in metal-organic frameworks (MOFs). For example, molybdenum trioxide hybrids decorated with adamantane derivatives demonstrated reversible transformations between solid and soluble states, serving as efficient catalysts for various oxidation reactions in the liquid phase. This "reaction-induced self-separating" (RISS) catalyst concept offers a unique approach to combining the advantages of homogeneous and heterogeneous catalysis (Lysenko et al., 2019).
Medicinal Chemistry
In medicinal chemistry, adamantane derivatives have been synthesized with potential antibacterial and antifungal properties. For instance, broad-spectrum antibacterial activity was observed for certain N′-heteroarylidene-1-carbohydrazide derivatives of adamantane, showing potent activity with minimal inhibitory concentration (MIC) values suggesting their promise as antibacterial agents (Al-Wahaibi et al., 2020).
Propriétés
IUPAC Name |
1-(1-adamantyl)-5-oxopyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c17-13-4-12(14(18)19)8-16(13)15-5-9-1-10(6-15)3-11(2-9)7-15/h9-12H,1-8H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNMJBMAALOQKMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)N4CC(CC4=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Adamantanyl-5-oxopyrrolidine-3-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

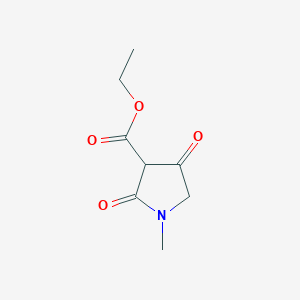
![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-fluorobenzoate](/img/structure/B2748660.png)
![[2-[(2-Fluorophenyl)methylamino]-2-oxoethyl] 3-methoxybenzoate](/img/structure/B2748661.png)
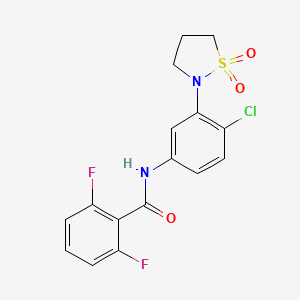
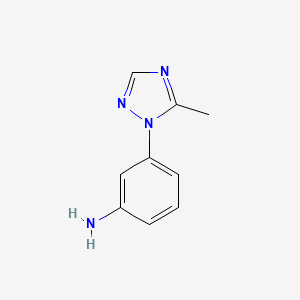
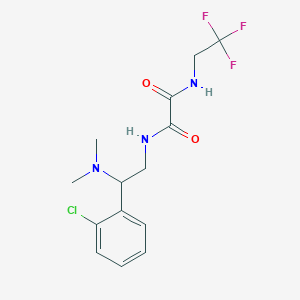
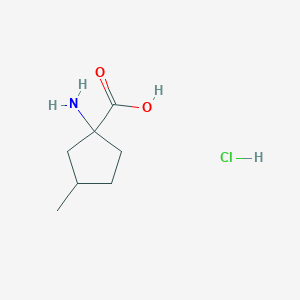
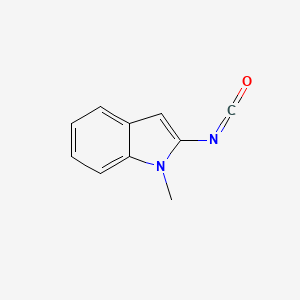
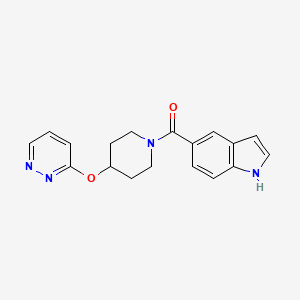
![2-(Dimethylamino)benzo[d]thiazol-6-yl 4-(morpholinosulfonyl)benzoate](/img/structure/B2748672.png)
